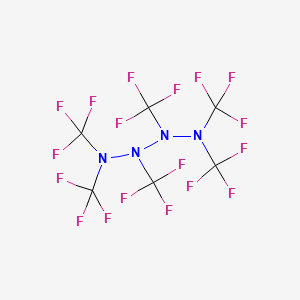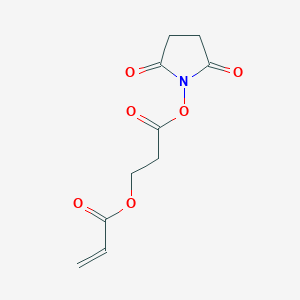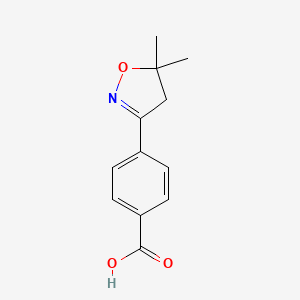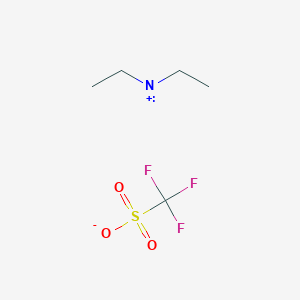
Ethylazanyliumylethane; trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a salt formed from the reaction of trifluoromethanesulfonic acid and diethylamine. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylazanyliumylethane; trifluoromethanesulfonate can be synthesized through the direct alkylation of organic bases such as amines with ethyl trifluoromethanesulfonate . The reaction typically involves the use of a solvent-free and halogen-free environment to ensure high purity of the product. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of trifluoromethanesulfonic acid with diethylamine . This process is carried out in large reactors where the reactants are mixed under controlled conditions to ensure a high yield of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethylazanyliumylethane; trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Acylation Reactions: It acts as a catalyst in C- and O-acylation reactions, facilitating the formation of acylated products.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include acylated derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylazanyliumylethane; trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and intermediates.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.
Mechanism of Action
The mechanism of action of ethylazanyliumylethane; trifluoromethanesulfonate involves its role as a strong electrophile. It facilitates the transfer of acyl groups to nucleophilic substrates, thereby catalyzing acylation reactions . The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles.
Comparison with Similar Compounds
Ethylazanyliumylethane; trifluoromethanesulfonate can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: A strong acid used in similar catalytic applications.
Trifluoromethanesulfonic anhydride: An anhydride used for introducing triflyl groups in organic synthesis.
Trifluoromethanesulfonate salts: Various salts of trifluoromethanesulfonic acid used in different chemical reactions.
The uniqueness of this compound lies in its stability and high reactivity, making it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C5H10F3NO3S |
|---|---|
Molecular Weight |
221.20 g/mol |
InChI |
InChI=1S/C4H10N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
DXXBJTJUHFSJFX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)


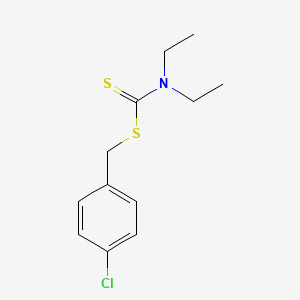
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)





